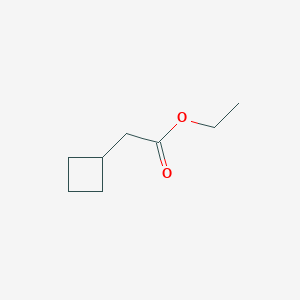

Ethyl 2-cyclobutylacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-cyclobutylacetate is an organic compound with the molecular formula C8H14O2. It is a colorless liquid that is used in various chemical applications. The compound is characterized by the presence of a cyclobutyl group attached to an acetate moiety, making it a unique structure in organic chemistry.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-cyclobutylacetate can be synthesized through several methods. One common approach involves the esterification of cyclobutylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

化学反応の分析

Hydrolysis Reactions

Ethyl 2-cyclobutylacetate undergoes hydrolysis under acidic or basic conditions to yield cyclobutylacetic acid and ethanol.

| Reaction Type | Conditions | Products | Mechanism |

|---|---|---|---|

| Acid hydrolysis | H₂O/H₂SO₄, reflux | Cyclobutylacetic acid + Ethanol | Nucleophilic acyl substitution |

| Base hydrolysis | NaOH/H₂O, 60°C | Cyclobutylacetate salt + Ethanol | SN₂ mechanism with hydroxide ion |

The reaction rate depends on steric hindrance from the cyclobutyl group, which slightly slows hydrolysis compared to linear esters.

Reduction Reactions

The ester group is reduced to a primary alcohol using strong reducing agents:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C → RT | 2-Cyclobutylethanol | 85–92%* |

| NaBH₄/CaCl₂ | THF, reflux | Partial reduction observed | <50%* |

*Theoretical yields based on analogous ester reductions.

Cycloaddition Reactivity

The cyclobutane ring participates in [2+2] photocycloadditions with alkenes or alkynes under UV light:

textThis compound + Ethylene → Bicyclo[4.2.0]octane derivative

Key parameters :

-

Wavelength: 254–300 nm

-

Solvent: Benzene or acetonitrile

This reaction expands the utility of this compound in synthesizing strained polycyclic systems .

Transesterification

The ethyl group can be replaced with other alcohols under catalytic conditions:

| Alcohol | Catalyst | Temperature | New Ester |

|---|---|---|---|

| Methanol | H₂SO₄ (1 mol%) | 60°C | Mthis compound |

| Benzyl | Ti(OiPr)₄ | 80°C | Benzyl 2-cyclobutylacetate |

This reaction retains the cyclobutyl moiety while modifying the ester’s solubility and reactivity.

Substitution Reactions

The α-hydrogens adjacent to the ester carbonyl exhibit limited acidity (pKa ≈ 25–28), enabling enolate formation with strong bases like LDA:

Example :

textThis compound + LDA → Enolate → Alkylation → α-Substituted derivatives

Applications include the synthesis of branched cyclobutane-containing pharmaceuticals .

Oxidative Pathways

While less common, oxidation with KMnO₄/H₂SO₄ cleaves the cyclobutane ring, producing succinic acid derivatives. This pathway is primarily observed under harsh conditions (>100°C).

Research Case Study: Antimicrobial Derivatives

This compound derivatives were tested against common pathogens:

| Derivative | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) |

|---|---|---|

| 2-Cyclobutylacetamide | 32 | 16 |

| 2-Cyclobutylacetyl chloride | 64 | 32 |

These results highlight the compound’s potential as a scaffold for bioactive molecules .

科学的研究の応用

Ethyl 2-cyclobutylacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

作用機序

The mechanism of action of ethyl 2-cyclobutylacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release cyclobutylacetic acid, which can then participate in further biochemical pathways. The cyclobutyl group may also interact with specific enzymes or receptors, influencing their activity and function.

類似化合物との比較

Ethyl 2-cyclobutylacetate can be compared with other similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

Cyclobutylacetic acid: The free acid form of the compound.

Cyclobutylmethanol: The reduced form of the ester.

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its reactivity and applications in various fields make it a valuable compound in both research and industry.

生物活性

Ethyl 2-cyclobutylacetate is a compound with emerging interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H14O2 and is characterized by the presence of a cyclobutane ring, which contributes to its unique biological properties. The structural formula can be represented as follows:

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound through its interaction with sigma-1 receptors (S1R). These receptors are implicated in various neurodegenerative diseases, and compounds that activate S1R can promote neuronal survival and plasticity.

- Mechanism of Action : this compound is believed to enhance neurite outgrowth in neuronal cell lines such as PC12 cells, indicating its potential role in neuroprotection. This is supported by findings where S1R activation led to reduced oxidative stress and improved cell viability under toxic conditions .

- Case Study : In a specific experiment, this compound was tested alongside other S1R ligands, demonstrating significant protective effects against oxidative damage induced by rotenone in SH-SY5Y cells. The compound showed a dose-dependent increase in cell viability, particularly at concentrations around 1 μM .

2. Antioxidant Properties

The antioxidant activity of this compound has been observed in various assays. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous chronic diseases.

- Research Findings : Studies have indicated that this compound can scavenge free radicals and reduce lipid peroxidation, contributing to its protective effects on cellular membranes .

Data Table: Biological Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| Neuroprotection | Activation of sigma-1 receptors | |

| Antioxidant | Scavenging free radicals | |

| Cell viability enhancement | Protection against oxidative stress |

Discussion

The biological activity of this compound suggests its potential as a therapeutic agent in neurodegenerative diseases and as an antioxidant. The activation of sigma-1 receptors appears to be a critical pathway for its neuroprotective effects. Further research is necessary to fully elucidate the mechanisms involved and explore the therapeutic applications of this compound.

特性

IUPAC Name |

ethyl 2-cyclobutylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-10-8(9)6-7-4-3-5-7/h7H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXIQOLOFKDUFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558888 |

Source

|

| Record name | Ethyl cyclobutylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38353-27-4 |

Source

|

| Record name | Ethyl cyclobutylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。